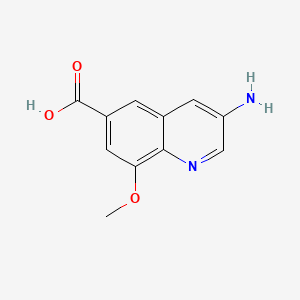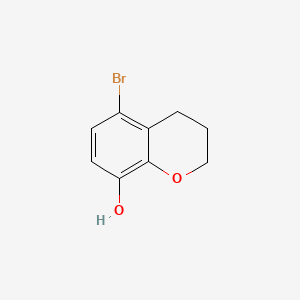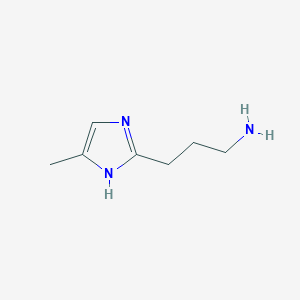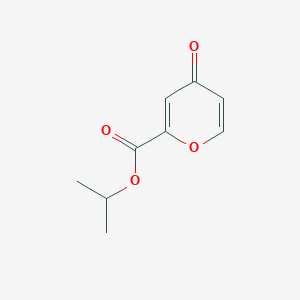
2-(Hydroxymethyl)-2,6-dimethyl-2H,4H-1,3-dioxin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,3-Dioxin-4-one, 2-(hydroxymethyl)-2,6-dimethyl- is a chemical compound with the molecular formula C7H10O4 It is a derivative of 4H-1,3-dioxin-4-one, characterized by the presence of hydroxymethyl and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Dioxin-4-one, 2-(hydroxymethyl)-2,6-dimethyl- can be achieved through several methods. One common approach involves the reaction of appropriate precursors under catalyst-free conditions. For instance, a green and practical method has been developed to construct 4H-1,3-dioxin-4-one derivatives using commercial and cheap starting materials . The reaction conditions typically involve mild temperatures and short reaction times, making the process efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the product. Additionally, the scalability of the catalyst-free method makes it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
4H-1,3-Dioxin-4-one, 2-(hydroxymethyl)-2,6-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of hydroxyl and ester groups in its structure allows it to participate in diverse chemical transformations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield corresponding aldehydes or carboxylic acids, while reduction can lead to alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
4H-1,3-Dioxin-4-one, 2-(hydroxymethyl)-2,6-dimethyl- has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used as an intermediate in the synthesis of insecticides and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4H-1,3-Dioxin-4-one, 2-(hydroxymethyl)-2,6-dimethyl- involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The hydroxymethyl and ester groups play a crucial role in these interactions, facilitating the compound’s binding to specific sites on target molecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: A closely related compound with similar structural features but different functional groups.
2,2-Bis(hydroxymethyl)-4H-1,3-dioxin-4-one: Another derivative with two hydroxymethyl groups, offering different reactivity and applications.
Uniqueness
4H-1,3-Dioxin-4-one, 2-(hydroxymethyl)-2,6-dimethyl- is unique due to its specific combination of hydroxymethyl and dimethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various scientific fields.
Propiedades
Número CAS |
525600-93-5 |
|---|---|
Fórmula molecular |
C7H10O4 |
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-2,6-dimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C7H10O4/c1-5-3-6(9)11-7(2,4-8)10-5/h3,8H,4H2,1-2H3 |
Clave InChI |
OSIVAJFKHGFGAU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC(O1)(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


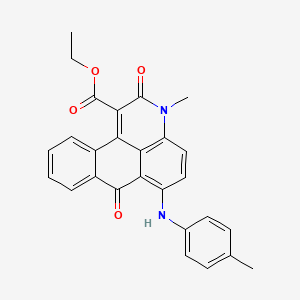
![2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B13931630.png)





